(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate

Chiral synthesis Enantioselective catalysis Medicinal chemistry

(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate (CAS 1932025-01-8) is a chiral N-Cbz-protected pyrrolidine derivative bearing a 3-(2-methoxyethoxy) substituent, with molecular formula C15H21NO4 and molecular weight 279.33 g/mol. The compound features a single defined (R) stereocenter at the pyrrolidine 3-position, a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, and a 2-methoxyethoxy ether side chain, yielding computed physicochemical properties of XLogP3-AA = 1.5, Topological Polar Surface Area = 48 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B8030715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCOCCOC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H21NO4/c1-18-9-10-19-14-7-8-16(11-14)15(17)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-/m1/s1
InChIKeyWEAUXDGLBVTTMW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate: Chiral N-Cbz Pyrrolidine Intermediate for Stereoselective Synthesis


(R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate (CAS 1932025-01-8) is a chiral N-Cbz-protected pyrrolidine derivative bearing a 3-(2-methoxyethoxy) substituent, with molecular formula C15H21NO4 and molecular weight 279.33 g/mol [1]. The compound features a single defined (R) stereocenter at the pyrrolidine 3-position, a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen, and a 2-methoxyethoxy ether side chain, yielding computed physicochemical properties of XLogP3-AA = 1.5, Topological Polar Surface Area = 48 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. It is supplied as a research-grade building block at ≥95% purity by multiple vendors including AKSci, Combi-Blocks, and Leyan .

Why (R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate Cannot Be Replaced by Generic Pyrrolidine Analogs


This compound integrates three structural features whose simultaneous presence is absent in any single close analog: (i) a defined (R) stereocenter at the pyrrolidine 3-position, critical for chiral induction in asymmetric synthesis and differential biological target engagement [1]; (ii) an N-Cbz protecting group that is orthogonal to Boc, enabling sequential deprotection strategies in multi-step synthetic routes ; and (iii) a 2-methoxyethoxy ether side chain that modulates lipophilicity (XLogP3-AA = 1.5) and hydrogen-bonding capacity (HBD = 0) relative to hydroxyl or unsubstituted analogs [1]. Substituting the Cbz group for Boc alters the deprotection mechanism from hydrogenolytic to acidolytic, changing compatibility with downstream functional groups; substituting the methoxyethoxy chain for a hydroxyl group introduces a hydrogen bond donor (ΔHBD +1) and reduces logP (Δ ~0.4), potentially altering membrane permeability and metabolic profile [2]. These orthogonal design elements make generic substitution chemically non-equivalent in any synthetic sequence requiring staged deprotection or specific physicochemical tuning.

Quantitative Differentiation Evidence for (R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate vs. Closest Analogs


Stereochemical Identity: Defined (R) Enantiomer vs. Racemic Mixture and (S) Antipode

The target compound possesses a single defined (R) stereocenter at the pyrrolidine 3-position (Defined Atom Stereocenter Count = 1; Undefined = 0), as recorded in PubChem [1]. In contrast, the racemic Benzyl 3-(2-methoxyethoxy)pyrrolidine-1-carboxylate (CAS 1823512-16-8) lacks stereochemical definition . In pyrrolidine-based bioactive molecules, the (R) vs. (S) configuration can produce affinity differences of 14–79 fold at muscarinic receptors, and enantiomeric pairs of pyrrolidine iminosugars show IC50 differences exceeding two orders of magnitude (e.g., β-GCase inhibition: D-like derivative IC50 = ~0.6 µM vs. its enantiomer ent-2 IC50 = 59.6 µM) [2]. These class-level findings establish that stereochemical identity at the pyrrolidine 3-position is a critical determinant of biological activity, making the defined (R) enantiomer non-interchangeable with racemic or (S) forms for any stereospecific application.

Chiral synthesis Enantioselective catalysis Medicinal chemistry

N-Protecting Group Orthogonality: Cbz vs. Boc for Sequential Deprotection Strategies

The target compound carries an N-Cbz (benzyloxycarbonyl) protecting group, which is cleaved by catalytic hydrogenolysis (H₂/Pd-C) under neutral conditions, releasing toluene and the free amine [1]. Its closest N-protected analog, (R)-tert-Butyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate (CAS 1212413-55-2, MW 245.32), carries a Boc group that is cleaved under acidic conditions (e.g., TFA) . This mechanistic orthogonality means Cbz can be selectively removed in the presence of Boc-protected side chains, and vice versa—a capability documented in pyrrolidine-based peptide and alkaloid synthesis where Cbz allows Boc removal (TFA) without disturbing the pyrrolidine core . The target compound's MW (279.33 vs. 245.32 for the Boc analog) and higher XLogP3-AA (1.5 vs. ~0.3 for the Boc analog) further differentiate its physicochemical profile for applications requiring intermediate lipophilicity [1].

Peptide synthesis Orthogonal protection Multi-step synthesis

Hydrogen Bond Donor Count: Zero HBD Enables Blood-Brain Barrier Penetration Predictions vs. Hydroxyl Analogs

The target compound has zero hydrogen bond donors (HBD = 0), as computed by PubChem [1]. Its closest hydroxyl analog, Benzyl 3-hydroxypyrrolidine-1-carboxylate (CAS 95656-88-5), possesses one HBD due to the free hydroxyl group, with a LogP of 1.3277 and PSA of 49.77 [2]. In CNS drug discovery, HBD count is a key parameter in the rule-of-three (RO3) for brain penetration: compounds with HBD ≤ 3, TPSA ≤ 90 Ų, and logP 1–5 are more likely to achieve CNS exposure [3]. The target compound's HBD = 0 (vs. HBD = 1 for the hydroxyl analog) represents a measurable physicochemical advantage for applications where minimizing hydrogen bond donor capacity is desired for membrane permeability or blood-brain barrier penetration, while maintaining a balanced XLogP3-AA of 1.5 within the favorable range for both CNS and systemic exposure.

CNS drug design Physicochemical profiling Permeability

Lipophilicity Tuning: XLogP3-AA 1.5 Balances Polarity Relative to Unsubstituted Cbz-Pyrrolidine

The target compound's XLogP3-AA of 1.5 [1] falls within an optimal range for oral drug-likeness (Rule of Five: logP ≤ 5). In contrast, the unsubstituted 1-Cbz-pyrrolidine (CAS 25070-74-0, MW 205.25, MF C12H15NO2) has a higher LogP of 2.36 with a lower PSA of 29.54, and exhibits poor aqueous solubility of 0.55 g/L at 25°C . The 2-methoxyethoxy substituent on the target compound increases TPSA by +18.46 Ų (48 vs. 29.54) and reduces logP by ~0.86 units relative to the unsubstituted scaffold, while adding 74.08 g/mol in molecular weight [1]. The free amine analog (R)-3-(2-methoxyethoxy)pyrrolidine (CAS 942618-26-0, MW 145.20) has an XLogP3-AA of –0.3 [2], indicating that the Cbz-protected target compound (XLogP3-AA 1.5) is substantially more lipophilic (ΔXLogP ≈ +1.8) than the deprotected amine, directly impacting extraction behavior, chromatographic retention, and membrane partitioning in biological assays.

Lipophilicity optimization Solubility Drug-likeness

Rotatable Bond Count and Molecular Flexibility: Implications for Entropic Binding Penalty

The target compound has 7 rotatable bonds as computed by PubChem [1], reflecting the combined flexibility of the benzyl carbamate (Cbz) and the 2-methoxyethoxy side chain. The hydroxyl analog, Benzyl 3-hydroxypyrrolidine-1-carboxylate, has fewer rotatable bonds due to the absence of the ethylene glycol ether extension [2]. The unsubstituted 1-Cbz-pyrrolidine has even fewer rotatable bonds [3]. In drug design, each rotatable bond beyond ~5–6 is associated with an increased entropic penalty upon target binding (estimated at ~0.5–1.5 kcal/mol per frozen bond) and a reduction in ligand efficiency metrics such as LE and LLE [4]. The target compound's 7 rotatable bonds represent a deliberate trade-off: the added flexibility of the 2-methoxyethoxy chain may improve aqueous solubility and metabolic stability compared to rigid analogs, but must be weighed against potential binding entropy costs in target engagement. This differentiates it from more rigid Cbz-pyrrolidine scaffolds that may exhibit higher ligand efficiency but lower solubility.

Molecular flexibility Ligand efficiency Drug design

Optimal Application Scenarios for (R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate Based on Differentiated Properties


Chiral Building Block in Enantioselective Synthesis of CNS-Targeted Drug Candidates

The defined (R) stereochemistry (Defined Atom Stereocenter Count = 1 [1]) combined with HBD = 0, XLogP3-AA = 1.5, and TPSA = 48 Ų [1] make this compound suitable as a chiral intermediate for CNS-penetrant lead molecules. Its physicochemical profile falls within CNS RO3 guidelines (HBD ≤ 3, TPSA ≤ 90 Ų, logP 1–5 ), and its Cbz protection allows late-stage hydrogenolytic deprotection under neutral conditions compatible with acid-sensitive functional groups commonly encountered in CNS-targeted heterocyclic scaffolds .

Orthogonal Deprotection Intermediate in Multi-Step Peptide-Mimetic or PROTAC Synthesis

The N-Cbz group is orthogonal to Boc, Fmoc, and Alloc protecting groups, enabling sequential deprotection in complex synthetic sequences [1]. The target compound can be integrated into a synthetic route where Boc-protected side chains are first removed under acidic conditions (TFA) without affecting the Cbz-pyrrolidine core, followed by hydrogenolytic Cbz removal to liberate the pyrrolidine amine for final coupling [1]. This orthogonal strategy is particularly valuable in PROTAC linker construction and peptide-mimetic drug discovery where multiple protecting group manipulations are required .

Scaffold for Physicochemical Optimization via Ether Side-Chain Modulation

The 2-methoxyethoxy substituent provides a lipophilicity increment of ΔXLogP ≈ +1.8 relative to the free amine [1] while maintaining HBD = 0, in contrast to hydroxyl analogs that introduce a hydrogen bond donor . This scaffold is suited for systematic SAR studies where the ether chain length and branching can be varied to fine-tune logP, solubility, and metabolic stability without introducing additional hydrogen bond donors that may compromise membrane permeability .

Intermediate for Carbapenem Antibiotic and Antimicrobial Agent Synthesis

Pyrrolidine derivatives bearing the 3-(2-methoxyethoxy) substituent serve as key intermediates in carbapenem antibiotic synthesis, where the (R) stereochemistry at the pyrrolidine 3-position is critical for antibacterial activity against Gram-positive and Gram-negative pathogens [1]. The Cbz protection facilitates incorporation into the target antibiotic scaffold with subsequent deprotection under mild hydrogenolytic conditions, preserving the sensitive β-lactam core during the final synthetic steps .

Quote Request

Request a Quote for (R)-Benzyl 3-(2-methoxyethoxy) pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.